2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine
Overview
Description
2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H20ClN3 and its molecular weight is 241.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Transformations and Derivatives
Pyrimidine derivatives undergo various chemical transformations, highlighting their versatility in synthetic chemistry. For instance, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be converted into 2-substituted amino- and 4-chloro-pyrimidine derivatives, demonstrating the potential for generating a wide range of compounds from pyrimidine bases (Botta et al., 1985). This transformation process is significant for creating new molecules with potential biological or material applications.
Biological Activities
Research on pyrimidine derivatives has also identified compounds with significant biological activities. For example, certain pyrido[3,4-d]pyrimidine derivatives were designed and synthesized as potential anticancer agents, with some compounds showing selective activities against breast and renal cancer cell lines (Wei & Malhotra, 2012). This indicates the potential for pyrimidine derivatives, including 2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine, in medicinal chemistry and drug development.
Antimicrobial Properties
Pyrimidine derivatives have been explored for their antimicrobial properties as well. The synthesis and characterization of new 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives demonstrated moderate antibacterial activity, suggesting the utility of pyrimidine scaffolds in developing new antimicrobial agents (Afrough et al., 2019).
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis of pyrimidine derivatives are of interest for creating diverse molecular architectures. A study on the facile synthesis of 2-(2-arylpyrrolidin-1-yl)pyrimidines via acid-catalyzed reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols highlights the synthetic versatility of pyrimidine compounds, which can be leveraged to generate a wide array of derivatives with potential application in various fields of chemistry and biology (Gazizov et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.
Mode of Action
this compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This binding can inhibit the enzyme’s activity, leading to disruption in the normal metabolic processes of the microorganisms
Biochemical Pathways
The compound affects the fatty acid biosynthesis pathway by inhibiting the acetyl-CoA carboxylase enzyme . This enzyme is responsible for the first step of fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. By inhibiting this enzyme, the compound disrupts the production of fatty acids, which are essential components of cell membranes in microorganisms.
Result of Action
The inhibition of the acetyl-CoA carboxylase enzyme by this compound leads to a disruption in fatty acid biosynthesis . This disruption can result in the death of the microorganism, as fatty acids are essential for the integrity of microbial cell membranes. The compound has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Properties
IUPAC Name |
2-chloro-N-(2-ethylhexyl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3/c1-3-5-6-10(4-2)9-15-11-7-8-14-12(13)16-11/h7-8,10H,3-6,9H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBZNKADYNQLCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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